molecular formula C15H16N2S B3169885 {[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine CAS No. 938306-01-5

{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine

Cat. No.: B3169885
CAS No.: 938306-01-5
M. Wt: 256.4 g/mol
InChI Key: SUTFSCSAVDKQNE-UHFFFAOYSA-N
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Description

{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine (CAS: 938306-01-5) is an indole-derived amine with a molecular formula of C₁₅H₁₆N₂S and a molecular weight of 256.37 g/mol . Structurally, it features a 1-ethyl-substituted indole core, a 2-thienyl group at position 2 of the indole ring, and a methylamine moiety at position 2. This compound is cataloged under MDL number MFCD09723117 and is commercially available for research purposes .

Properties

IUPAC Name

(1-ethyl-2-thiophen-2-ylindol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-2-17-13-7-4-3-6-11(13)12(10-16)15(17)14-8-5-9-18-14/h3-9H,2,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTFSCSAVDKQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CS3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The thienyl group can then be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential :
{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to other bioactive compounds suggests it could interact with neurotransmitter systems, making it a candidate for drug formulation targeting conditions such as depression and anxiety.

Case Study Insight :
Research has indicated that indole derivatives can enhance serotonin receptor activity. This makes this compound a subject of interest for developing selective serotonin reuptake inhibitors (SSRIs) or other antidepressants.

Biochemical Research

Receptor Interactions :
The compound serves as a valuable tool in studying receptor interactions and signaling pathways. Its ability to mimic natural ligands allows researchers to explore its effects on various biological processes.

Experimental Applications :
In vitro studies have demonstrated that indole derivatives can modulate G-protein coupled receptors (GPCRs), which are crucial in numerous signaling pathways. This research aids in understanding complex biological mechanisms and could lead to the discovery of new therapeutic targets.

Organic Synthesis

Synthetic Intermediate :
this compound is utilized as an intermediate in the synthesis of various organic molecules. Its unique structure facilitates the development of new chemical entities, streamlining synthetic pathways in laboratories.

Synthesis Techniques :
Chemists employ techniques such as palladium-catalyzed coupling reactions to incorporate this compound into larger molecular frameworks, enhancing the diversity of synthesized compounds.

Material Science

Specialized Materials :
The unique properties of this compound make it suitable for creating specialized materials, including polymers and coatings. Its incorporation into materials can enhance performance characteristics such as thermal stability and mechanical strength.

Application Examples :
Research has shown that indole derivatives can improve the conductivity of polymeric materials, making them ideal for electronic applications or sensors.

Analytical Chemistry

Chromatographic Techniques :
The compound can be employed in chromatographic techniques for the separation and analysis of complex mixtures. This application is crucial for quality control in manufacturing processes, ensuring the purity and efficacy of pharmaceutical products.

Methodological Insights :
High-performance liquid chromatography (HPLC) methods utilizing this compound have been developed to detect trace amounts of related compounds in biological samples, aiding pharmacokinetic studies.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentInvestigating therapeutic effects on neurological disordersPotential antidepressant formulation
Biochemical ResearchStudying receptor interactions and signaling pathwaysModulating GPCR activity
Organic SynthesisServing as an intermediate for synthesizing new organic moleculesPalladium-catalyzed coupling reactions
Material ScienceCreating specialized materials with enhanced propertiesConductive polymers for electronic applications
Analytical ChemistryEmployed in chromatographic techniques for quality controlHPLC methods for detecting trace compounds

Mechanism of Action

The mechanism of action of {[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between {[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine and analogous indole-based amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₅H₁₆N₂S 256.37 1-Ethyl, 2-thienyl, 3-methylamine Potential pharmacological applications
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C₉H₁₂N₂ 148.21 Indoline (hydrogenated indole), 5-methylamine Precursor for bioactive methanamine derivatives
2-(1H-Indol-3-yl)-2-thiophen-2-yl-ethylamine C₁₄H₁₄N₂S 242.34 3-Ethylamine, 2-thienyl Structural analog with thiophene-indole hybrid
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine C₁₆H₁₅ClN₂ 270.76 3-Ethylamine, 2-chlorophenyl Antimicrobial screening candidate
2-(6-Methoxy-1H-indol-3-yl)-N-methylethan-1-amine C₁₂H₁₆N₂O 204.27 6-Methoxy, 3-ethylamine, N-methyl Research use in neuropharmacology
3-(2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)ethylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amine C₂₀H₁₄ClN₇OS₂ 475.95 Oxadiazole-triazole-indole hybrid Potent activity against S. aureus and E. coli

Structural and Functional Analysis

Core Modifications: The target compound’s 1-ethyl group distinguishes it from simpler indole derivatives like (2,3-Dihydro-1H-indol-5-ylmethyl)amine, which lacks alkylation at the indole nitrogen . Ethylation likely enhances metabolic stability compared to unsubstituted analogs. The 2-thienyl group introduces aromatic heterocyclic character, similar to 2-(1H-Indol-3-yl)-2-thiophen-2-yl-ethylamine . Thienyl groups are known to modulate electronic properties and binding affinity in receptor-ligand interactions.

Pharmacological Potential: Compounds with oxadiazole-triazole-indole hybrids (e.g., C₂₀H₁₄ClN₇OS₂) exhibit superior antibacterial activity due to their heterocyclic pharmacophores . In contrast, the target compound’s simpler structure may prioritize solubility and synthetic accessibility.

Spectral and Synthetic Comparisons: The NH₂ and NH signals in (2,3-Dihydro-1H-indol-5-ylmethyl)amine’s NMR (2.45 ppm and 5.28 ppm) and IR spectra (3359–3012 cm⁻¹) contrast with the target compound’s methylamine group, which would lack NH vibrations . Synthetic routes for indole-amine derivatives often involve condensation (e.g., cyanogen bromide-mediated cyclization) or alkylation steps , though the target compound’s synthesis remains undocumented.

In contrast, derivatives like 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine are actively marketed for antimicrobial research .

Biological Activity

{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine is an indole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, identified by the CAS number 938306-01-5, features a unique structure combining an indole ring with a thienyl group, positioning it as a significant subject of investigation in medicinal chemistry and pharmacology .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. In particular, it has shown effectiveness against various strains of bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μg/mL)
MRSA ATCC 433000.98
Staphylococcus aureus ATCC 259233.90
Candida albicans7.80
Mycobacterium tuberculosis H37Rv10.00

Anticancer Activity

The compound has also been evaluated for its anticancer properties, displaying significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that several derivatives of indole compounds, including this compound, exhibited IC50 values in the low micromolar range (<10 μM) against rapidly dividing cancer cells such as A549 (lung cancer) .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
A549 (Lung Cancer)<10
MCF7 (Breast Cancer)<10
HeLa (Cervical Cancer)<10

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity suggests a promising role in treating inflammatory diseases.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

Antimicrobial Mechanism :
The compound likely disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is crucial for the survival of pathogenic bacteria like MRSA .

Anticancer Mechanism :
It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The ability to inhibit key signaling pathways involved in tumorigenesis further supports its potential as an anticancer agent.

Anti-inflammatory Mechanism :
The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .

Case Study 1: Efficacy Against MRSA

A study conducted on the efficacy of this compound against MRSA revealed significant antibacterial activity. The compound was tested against multiple strains, demonstrating lower MIC values compared to traditional antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cytotoxicity, several derivatives including this compound were screened against various cancer cell lines. The results indicated that this compound preferentially inhibited the growth of rapidly dividing cells while sparing normal fibroblasts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine
Reactant of Route 2
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{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine

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